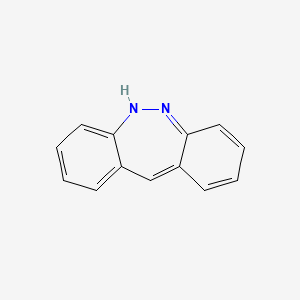
Dibenzo(c,f)(1,2)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(c,f)(1,2)diazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Anxiolytic and Antidepressant Activities
Dibenzo(c,f)(1,2)diazepine derivatives have been investigated for their anxiolytic effects. Research indicates that these compounds can modulate neurotransmitter systems involved in anxiety and depression, making them potential candidates for developing new therapeutic agents aimed at treating anxiety disorders .
2. Analgesic Properties
Studies have shown that certain this compound derivatives exhibit analgesic activity comparable to established analgesics like nimesulide. The mechanisms of action include modulation of specific receptor pathways, such as the TRPV1 receptor .
3. Antipsychotic Effects
Some this compound compounds have demonstrated antipsychotic properties in animal models. For example, certain derivatives have been effective in reducing symptoms of schizophrenia at specified dosages .
Bioorthogonal Chemistry
Recent advancements highlight the utility of this compound in bioorthogonal chemistry. Specifically, the compound has been utilized as a chemical reporter in photo-click reactions, allowing for selective covalent bond formation under visible light. This application is particularly valuable for protein modifications in live cells, enhancing the capabilities of bioorthogonal labeling techniques .
Comparative Data Table
Case Studies
Case Study 1: Anxiolytic Potential
A study evaluated several this compound derivatives for their anxiolytic effects using the Elevated Plus Maze test. Results indicated that certain compounds exhibited significant anxiolytic activity superior to traditional benzodiazepines while minimizing side effects like sedation and dependency .
Case Study 2: Pain Management
In another investigation, a series of this compound derivatives were administered to mice in models of pain induced by acetic acid and carrageenan. The results showed that these compounds significantly reduced pain responses compared to control groups, suggesting their potential as effective analgesics .
Propiedades
Número CAS |
256-90-6 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-9,14H |
Clave InChI |
WHANSUJWMDTACG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=NN2 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=NN2 |
Key on ui other cas no. |
256-90-6 |
Sinónimos |
dibenzo(c,f)(1,2)diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















